N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide
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Overview
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide is a complex organic compound featuring a unique combination of oxane, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. . The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the amide carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxane and thiophene groups could facilitate binding to specific molecular targets, while the amide bond might play a role in stabilizing the compound’s conformation.
Comparison with Similar Compounds
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide can be compared to other compounds with similar structural features:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Oxane Derivatives: Compounds with oxane rings are often used in the synthesis of pharmaceuticals and agrochemicals.
Amide Compounds: Amides are a common functional group in many bioactive molecules, contributing to their stability and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and applications not seen in simpler analogs.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-18(16-6-2-1-3-7-16)8-4-10-20(24)22-21(19-9-5-15-26-19)17-11-13-25-14-12-17/h1-3,5-7,9,15,17,21H,4,8,10-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPESZIMKKIRRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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